molecular formula C44H72O12 B7886780 Tetranactin

Tetranactin

Cat. No.: B7886780
M. Wt: 793.0 g/mol
InChI Key: NKNPHSJWQZXWIX-DCVDGXQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranactin is a macrotetrolide antibiotic isolated from the bacterium Streptomyces aureus. It is known for its remarkable miticidal activity and low toxicity to warm-blooded animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetranactin is synthesized through the fermentation of Streptomyces aureus. The process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is carried out in bioreactors, and the antibiotic is extracted using solvents such as ethanol or methanol. The crude extract is then purified using techniques like chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Tetranactin undergoes various chemical reactions, including complexation with metal cations. It acts as a monovalent cation ionophore, selectively binding to ions such as potassium and ammonium .

Common Reagents and Conditions: The complexation reactions typically occur in polar organic solvents like nitrobenzene or methanol. The stability of the complexes formed depends on the specific cation and the solvent used .

Major Products: The primary products of these reactions are stable complexes of this compound with the respective cations. These complexes have been studied for their stability and selectivity .

Mechanism of Action

Tetranactin acts as a monovalent cation ionophore, selectively binding to potassium and ammonium ions. This binding disrupts ion gradients across biological membranes, leading to the uncoupling of oxidative phosphorylation in mitochondria. The disruption of ion gradients is the primary mechanism by which this compound exerts its miticidal effects .

Properties

IUPAC Name

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPHSJWQZXWIX-DCVDGXQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058058
Record name Tetranactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33956-61-5
Record name Tetranactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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